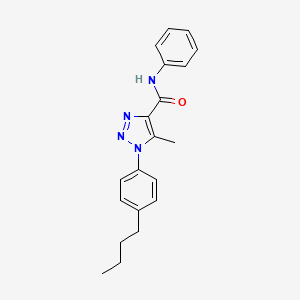

1-(4-butylphényl)-5-méthyl-N-phényl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-butylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Applications De Recherche Scientifique

1-(4-butylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile moiety in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional properties.

Mécanisme D'action

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed in the body . The metabolism and excretion of these compounds would likely depend on their chemical structure and the specific metabolic pathways present in the body.

Result of Action

Based on the potential targets and mode of action, it can be inferred that the compound could lead to disruptions in dna replication and transcription, potentially causing cell cycle arrest and apoptosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-butylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The general steps are as follows:

Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding amine by diazotization followed by azidation. The alkyne precursor is usually prepared through standard alkyne synthesis methods.

Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst, such as CuSO4 and sodium ascorbate, in a suitable solvent like water or a mixture of water and an organic solvent. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Post-Cycloaddition Modifications: The resulting triazole compound can be further modified to introduce the carboxamide group through standard amide coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition step, which can enhance reaction efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-butylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized triazole derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Substituted triazole compounds with various functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-butylphenyl)-1H-1,2,3-triazole: Lacks the carboxamide group but shares the triazole core.

5-methyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but without the phenyl substituents.

N-phenyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but without the butyl and methyl groups.

Uniqueness

1-(4-butylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the butyl, methyl, and phenyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.

Activité Biologique

1-(4-butylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

- Molecular Formula : C17H19N5O

- Molar Mass : 293.36 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Triazole compounds like 1-(4-butylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide interact with biological targets by inhibiting specific enzymes or receptors. This interaction can disrupt cellular signaling pathways, leading to apoptosis in cancer cells. The compound may also exhibit antibacterial and antifungal properties through similar mechanisms.

Anticancer Activity

Research has demonstrated that 1-(4-butylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide shows significant anticancer activity against various cell lines:

| Cell Line | IC50 (µg/mL) | Effectiveness |

|---|---|---|

| HCT116 | 45.2 | Moderate |

| MDA-MB231 | 38.7 | High |

| Mia-PaCa2 | 50.0 | Moderate |

| HeLa | 42.0 | High |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values signify higher potency against the respective cancer cell lines.

Study 1: Anticancer Efficacy

In a study published in the Egyptian Journal of Chemistry, a series of triazole derivatives were synthesized and tested for their anticancer properties. Among them, 1-(4-butylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide exhibited notable activity against MDA-MB231 with an IC50 of 38.7 µg/mL . The study concluded that structural modifications could enhance the compound's efficacy.

Study 2: Mechanistic Insights

Another research article detailed the mechanisms through which triazole derivatives induce apoptosis in cancer cells. The study found that treatment with 1-(4-butylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide resulted in increased levels of reactive oxygen species (ROS) and disrupted mitochondrial membrane potential in HeLa cells . This suggests that the compound triggers oxidative stress as a pathway for inducing cell death.

Additional Biological Activities

Beyond its anticancer properties, this triazole derivative has been investigated for other biological activities:

- Antibacterial Activity : Exhibits significant inhibition against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings indicate potential applications in treating bacterial infections alongside its anticancer properties.

Propriétés

IUPAC Name |

1-(4-butylphenyl)-5-methyl-N-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-3-4-8-16-11-13-18(14-12-16)24-15(2)19(22-23-24)20(25)21-17-9-6-5-7-10-17/h5-7,9-14H,3-4,8H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKXHPCJIYKFKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.